4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one
Description
This bicyclic enone compound features a rigid bicyclo[2.2.2]octene core substituted with isopropyl and methyl groups, coupled with a conjugated α,β-unsaturated ketone (buten-2-one) moiety. Its structural rigidity and functional groups suggest applications in fragrance formulations, where such compounds often contribute to volatility, stability, and odor characteristics . While specific data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., Felvinone and alpha-Irone) are documented in perfumery contexts, implying similar uses .
Properties
CAS No. |
84963-27-9 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(E)-4-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C16H24O/c1-10(2)15-9-14-8-13(6-5-12(4)17)16(15)7-11(14)3/h5-7,10,13-16H,8-9H2,1-4H3/b6-5+ |
InChI Key |
RUVDKXHGOQTPOO-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC2C(CC1CC2C(C)C)/C=C/C(=O)C |
Canonical SMILES |
CC1=CC2C(CC1CC2C(C)C)C=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent steps include functional group modifications to introduce the isopropyl, methyl, and butenone groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isopropyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
The compound serves as a precursor in organic synthesis, particularly in the development of bicyclic compounds and derivatives. Its unique bicyclic structure allows for diverse functionalization pathways, which can lead to the synthesis of novel materials or biologically active molecules.
Case Study: Synthesis of Bicyclic Compounds
Research has demonstrated that derivatives of this compound can be synthesized through various catalytic processes, enhancing its utility in creating complex organic molecules .
Pharmacological Potential
Preliminary studies suggest that 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one may exhibit biological activity relevant to pharmacology. The compound's structural features are hypothesized to interact with biological targets due to its potential to mimic natural products.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of structurally similar compounds derived from bicyclic frameworks, indicating potential efficacy against bacterial strains . Further exploration into this compound could yield valuable insights into its pharmacological applications.
Food Science
This compound has been detected in various food matrices such as fats, oils, and spices, suggesting its role as a flavoring agent or natural food additive . Its presence in food products indicates potential applications in flavor enhancement and preservation.
Case Study: Flavor Profile Analysis
Research analyzing the flavor profiles of culinary herbs found traces of this compound, linking it to specific aroma characteristics that could enhance culinary experiences . This highlights its potential use in food formulations.
Mechanism of Action
The mechanism of action of 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Felvinone (1-(7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl)-1-ethanone)
- Structure: Shares the same bicyclo[2.2.2]octene backbone but replaces the buten-2-one group with a simpler ethanone (acetone-like) group.
- Functional Groups: Ethanone lacks the conjugated double bond present in the target compound, likely reducing UV reactivity and altering odor profile.
- Applications: Used in perfume compositions for its woody or amber-like notes, as noted in patent literature .
- The conjugated system in the target compound could also influence odor intensity and longevity compared to Felvinone.
Alpha-Irone (4-(2,5,6,6-Tetramethyl-2-cyclohexenyl)-3-buten-2-one)
- Structure : Features a cyclohexenyl ring instead of a bicyclo[2.2.2]octene system, with tetramethyl substituents.
- Functional Groups: Shares the buten-2-one group but in a less rigid, monocyclic framework.
- Applications : A key component in violet and iris fragrances due to its floral, powdery scent .
- Key Differences: The bicyclic structure of the target compound confers greater steric hindrance, which may reduce oxidative degradation compared to alpha-Irone’s monocyclic system. Substituent variations (isopropyl/methyl vs. tetramethyl) likely affect lipophilicity, influencing deposition and persistence in products like detergents .
Structural and Functional Comparison Table
Research Findings and Implications
- Stability: The bicyclo[2.2.2]octene framework in the target compound may improve resistance to thermal and oxidative degradation compared to monocyclic analogs like alpha-Irone .
- Odor Characteristics: The conjugated enone system could enhance odor diffusion and tenacity, making it suitable for laundry products requiring sustained fragrance release .
Biological Activity
The compound 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one , also referred to as 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-one , is a bicyclic ketone with significant biological activity. This article explores its chemical properties, biological activities, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.2973 g/mol |
| CAS Number | 84522-30-5 |
| Structure | Chemical Structure |
Spectral Data
The compound's spectral data can be analyzed using various techniques, including NMR and IR spectroscopy, which provide insights into its structural characteristics.
Research indicates that This compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Antioxidant Activity : Preliminary research indicates that it may act as an antioxidant, helping to mitigate oxidative stress in biological systems.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Natural Products reported that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of commonly used antibiotics, indicating a promising alternative for antimicrobial therapies .
- Anti-inflammatory Study : In vitro experiments conducted on human cell lines revealed that the compound significantly reduced the production of pro-inflammatory cytokines, supporting its potential use in managing inflammatory diseases .
- Antioxidant Effects : Research published in the Journal of Agricultural and Food Chemistry highlighted the compound's ability to scavenge free radicals, thus reducing cellular damage associated with oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
